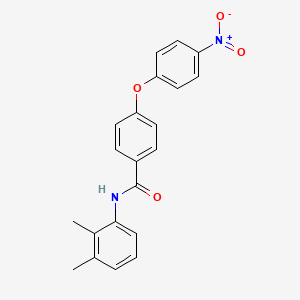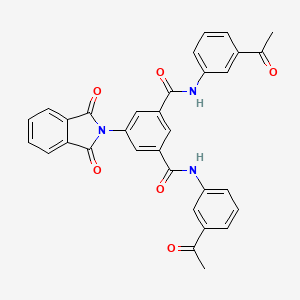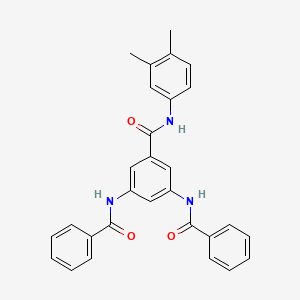
N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide
描述
N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide, also known as DNFB, is a chemical compound that has been used in scientific research for many years. This compound is known for its ability to induce contact hypersensitivity in animals, which makes it a valuable tool for studying the immune system and inflammatory responses.
科学研究应用
N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide has been widely used in scientific research to study the immune system and inflammatory responses. It is commonly used to induce contact hypersensitivity in animals, which is a type of delayed-type hypersensitivity reaction that occurs when an animal is exposed to an antigen. This reaction is characterized by the infiltration of inflammatory cells into the site of antigen exposure, which can be measured and analyzed to study the immune response.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide is not fully understood, but it is believed to act as a hapten by binding covalently to proteins in the skin. This binding triggers an immune response, leading to the activation of T cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound-induced contact hypersensitivity is characterized by the infiltration of inflammatory cells such as T cells, macrophages, and neutrophils into the site of antigen exposure. This inflammatory response is associated with the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This compound has also been shown to induce oxidative stress and DNA damage in skin cells.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide is a valuable tool for studying the immune system and inflammatory responses in animals. It is relatively easy to use and produces a consistent and reproducible response. However, there are some limitations to its use. This compound-induced contact hypersensitivity is a localized response and may not accurately reflect systemic immune responses. In addition, the use of this compound in humans is limited due to its potential toxicity and allergenicity.
未来方向
There are many potential future directions for N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide research. One area of interest is the development of new compounds that can induce contact hypersensitivity with greater specificity and less toxicity. Another area of interest is the use of this compound as a tool for studying the role of the immune system in various diseases, such as cancer and autoimmune disorders. Additionally, the use of this compound in combination with other agents, such as adjuvants or immunomodulatory drugs, may provide new insights into immune system function and potential therapeutic targets.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-14-4-3-5-20(15(14)2)22-21(24)16-6-10-18(11-7-16)27-19-12-8-17(9-13-19)23(25)26/h3-13H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJHWYBJMWRVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B3467629.png)
![N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3467639.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)methanesulfonamide](/img/structure/B3467645.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3467650.png)
![N-(4-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467660.png)
![ethyl 4-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3467668.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B3467682.png)

![5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3467690.png)


![carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-3,1-phenylene] diacetate](/img/structure/B3467703.png)
